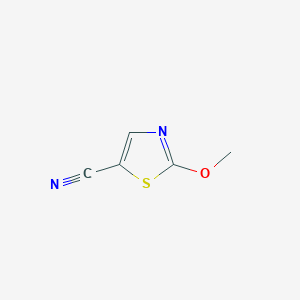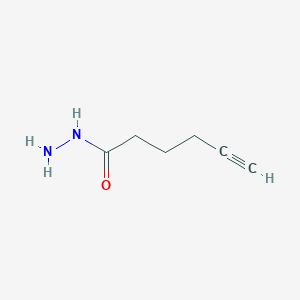
1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For example, 3-(methylthio)benzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with a suitable reagent such as phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.
-
Introduction of the Allyl Group: : The allyl group can be introduced by reacting the oxadiazole derivative with allyl isocyanate under appropriate conditions. This reaction typically requires a base such as triethylamine (TEA) to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea can undergo various types of chemical reactions, including:
-
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The oxadiazole ring can be reduced under specific conditions to form the corresponding amine derivatives.
-
Substitution: : The allyl group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Allyl-substituted derivatives
Scientific Research Applications
1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea has several scientific research applications:
-
Medicinal Chemistry: : This compound is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the oxadiazole ring and the methylthio group contributes to its biological activity.
-
Agriculture: : It may be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
-
Materials Science: : The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition: : The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions.
-
DNA Interaction: : It may interact with DNA, leading to the disruption of DNA replication and transcription processes, which can result in cell death.
-
Reactive Oxygen Species (ROS) Generation: : The compound may induce the production of reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea can be compared with other similar compounds, such as:
-
1-(2-Methoxy-5-methylphenyl)-3-(4-(methylthio)phenyl)urea: : This compound has a similar structure but with different substituents on the phenyl ring, which may result in different biological activities.
-
1-(Acyl/aroyl)-3-(substituted)thioureas: : These compounds have a thiourea group instead of the oxadiazole ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.
-
Benzothiazole Derivatives: : These compounds contain a benzothiazole ring instead of the oxadiazole ring and are also investigated for their potential as antimicrobial and anticancer agents.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-3-7-14-12(18)15-13-17-16-11(19-13)9-5-4-6-10(8-9)20-2/h3-6,8H,1,7H2,2H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSZQBJMJMNBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558122.png)
![5-{3-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2558125.png)

![N-[(4-methylphenyl)methyl]-4-(thiophene-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2558127.png)
methanone](/img/structure/B2558129.png)
![(Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2558130.png)
![2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2558131.png)

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2558137.png)


